5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene
Overview
Description
5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene is a chemical compound that has been the subject of various studies due to its interesting chemical structure and potential applications. The compound is related to indene, a bicyclic hydrocarbon, and features additional tetramethyl groups and a dihydro structure, indicating the presence of two additional hydrogen atoms compared to the fully unsaturated indene.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, the flow-vacuum pyrolysis of cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene-5,10-diol and its dione counterpart has been investigated, which could provide insights into the synthesis of 5,5,10,10-tetramethyl derivatives . Additionally, the hydrogenation of 10H-indeno[1,2-b]quinoline has been studied, leading to the formation of a tetrahydro derivative, which suggests possible synthetic pathways for the tetramethyl compound through hydrogenation reactions .
Molecular Structure Analysis
The molecular structure of 5,5,10,10-tetramethyl-5,10-dihydroindeno[2,1-a]indene and its oxidation products has been characterized using various spectroscopic techniques. The oxidation product of this compound has been identified as 1,2¬5,6-dibenzo-3,3,7,7-tetramethylcyclooctane-4,8-dione, which provides valuable information about the molecular structure and potential reactive sites of the parent compound .
Chemical Reactions Analysis
The chemical reactivity of related indenoindene compounds has been explored, with studies showing the formation of various pyrolysis products, including anthracene and phenanthrene derivatives . These findings indicate that the tetramethyl compound may also undergo similar pyrolytic reactions, leading to the formation of aromatic hydrocarbons and other interesting derivatives.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 5,5,10,10-tetramethyl-5,10-dihydroindeno[2,1-a]indene are not detailed in the provided papers, the studies of related compounds can offer some insights. For example, the oxidation products of similar compounds have been characterized, suggesting that the tetramethyl compound may exhibit stability and reactivity under certain conditions, such as in the presence of oxidizing agents . The synthesis and properties of other π-conjugated systems, like tetrathieno[2,3-a:3',2'-c:2",3"-f:3‴,2‴-h]naphthalene, have been studied, which could imply that the tetramethyl compound may also possess interesting electronic properties due to its conjugated system .
Scientific Research Applications
Generation and Rearrangement of Long-Lived Carbocations
5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene, upon protonation, gives rise to long-lived carbocations which undergo isomerization at raised temperatures. This process has been studied to propose alternative mechanisms for the rearrangements of structurally related carbocations (Genaev et al., 2001).
Oxidation Products and Structural Analysis
The oxidation of 5,5,10,10-tetramethyl-4b,5,9b,10-tetrahydroindeno[2,1-a]indene has been analyzed, revealing the structural formula of the oxidation products, contributing to the understanding of their chemical properties (Lagidze et al., 1966).
Application in Organic Photovoltaics
A novel thieno[3,4‐b]thiophene‐based small‐molecule electron acceptor with an indenoindene core, including 5,5,10,10-tetramethyl-5,10-dihydroindeno[2,1-a]indene, has shown significant potential in organic photovoltaics. Its unique electronic structure contributes to high power conversion efficiencies, demonstrating its utility in solar cell technology (Xu et al., 2017).
Synthesis and Application in Organic Electronics
The synthesis and properties of dipolar derivatives of 5,5,10,10-tetramethyl-5,10-dihydroindeno[2,1-a]-indene have been investigated for their application in organic electronics. Their electronic properties make them suitable for use in organic photovoltaic devices (Tai et al., 2015).
ESR Spectra Analysis of Radical Ions
The ESR spectra of radical ions generated from 5,10-dihydroindeno[2,1-a]indene have been studied, providing insights into the electronic characteristics of these ions. This research aids in the understanding of the electronic properties of related compounds (Ogawa et al., 1990).
Safety And Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
5,5,10,10-tetramethylindeno[2,1-a]indene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20/c1-19(2)15-11-7-5-9-13(15)18-17(19)14-10-6-8-12-16(14)20(18,3)4/h5-12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHZIRWZLWBQBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C4=CC=CC=C4C3(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30537036 | |
Record name | 5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30537036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene | |
CAS RN |
89057-44-3 | |
Record name | 5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30537036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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